1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is an organic compound with a unique structure that combines a pyrazole ring with a carboxylic acid group and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with dimethylamino compounds under controlled conditions. One common method involves the use of a pyrazole-3-carboxylic acid derivative, which is reacted with a dimethylamino-oxoethyl reagent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like halides and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyrazole ring can also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
- 1-[2-(Dimethylamino)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic acid
- 2-(Dimethylamino)ethyl methacrylate
- Dimethylaminoquinolines
Uniqueness: 1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-10(2)7(12)5-11-4-3-6(9-11)8(13)14/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
ORDGNAJKYWADRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.